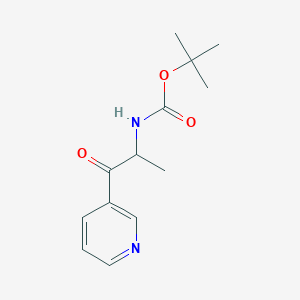

tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate

Description

Chemical Structure and Role tert-Butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate is a carbamate derivative featuring a pyridin-3-yl substituent attached to a propan-2-yl ketone backbone, with a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen. This compound is primarily used as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of kinase inhibitors or protease-targeting drugs. The pyridine ring contributes to hydrogen-bonding interactions and may enhance metabolic stability compared to purely aliphatic analogs.

Properties

IUPAC Name |

tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(15-12(17)18-13(2,3)4)11(16)10-6-5-7-14-8-10/h5-9H,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJREDVSWKBRGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CN=CC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be obtained in high yield.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, depending on the desired transformation. Major products formed from these reactions include deprotected amines, alcohols, and other functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate has been investigated for its potential therapeutic effects. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has shown that derivatives of pyridine-based compounds can exhibit anticancer properties. For instance, studies have indicated that similar carbamate derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting that tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate could be explored for similar applications .

Synthetic Chemistry

The compound serves as a key intermediate in the synthesis of more complex molecules. Its ability to participate in various reactions, such as C–N bond formation, is particularly valuable.

Table 1: Synthetic Reactions Involving Tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate

| Reaction Type | Conditions | Products |

|---|---|---|

| C–N Bond Formation | Mild conditions, photocatalysis | Aminoindoles |

| Amidation | Base-catalyzed | Amidated products |

| Alkylation | Strong bases | Alkylated derivatives |

Agricultural Chemistry

There is emerging interest in the application of tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate in agrochemicals. Its structural characteristics may allow it to function as a pesticide or herbicide.

Case Study: Pesticidal Activity

Preliminary studies have indicated that pyridine derivatives can possess insecticidal properties. The exploration of this compound in agricultural settings could lead to the development of new pest control agents .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes. The protecting group can be removed under mild acidic conditions, regenerating the free amine.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate with structurally analogous tert-butyl carbamate derivatives, focusing on substituents, stereochemistry, and functional group variations that influence physicochemical and pharmacological properties.

Key Structural and Functional Comparisons

Aromatic vs. Indole-containing analogs (e.g., CAS 72156-66-2) introduce hydrogen-bonding via the NH group and aromatic bulk, favoring interactions with hydrophobic enzyme pockets .

Stereochemical Variations

- Cyclopentyl derivatives (e.g., CAS 154737-89-0) exhibit cis vs. trans hydroxy configurations, significantly affecting solubility and target affinity. For instance, cis-3-hydroxycyclopentyl carbamates show 10-fold higher solubility in aqueous buffers compared to trans isomers .

- Fluoropiperidine derivatives (e.g., CAS 1052713-47-9) leverage axial vs. equatorial fluorine placement to tune conformational rigidity, impacting receptor binding kinetics .

Functional Group Reactivity

- The Boc group in all compounds serves as a temporary amine protector, cleavable under acidic conditions (e.g., TFA). However, electron-deficient aryl groups (e.g., pyridine) may accelerate deprotection due to resonance stabilization of the carbocation intermediate.

- Hydrazide-containing analogs (e.g., CAS 72156-66-2) enable selective conjugation with ketones or aldehydes, a feature exploited in ADC synthesis .

Synthetic Methodologies

Biological Activity

Tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate is a member of the carbamate class, recognized for its utility in organic synthesis and biological applications. This compound serves as a protecting group for amines and plays a significant role in the development of biologically active molecules, particularly in pharmaceuticals and agrochemicals.

The compound is synthesized through the reaction of tert-butyl chloroformate with an appropriate amine, typically under mild conditions using bases such as triethylamine or pyridine. The resulting product demonstrates high stability, making it suitable for various synthetic applications.

Biological Activity Overview

The biological activity of tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate can be categorized into several key areas:

1. Medicinal Chemistry

- Pharmaceutical Applications : This compound is utilized as an intermediate in synthesizing drugs targeting neurological disorders and other therapeutic areas. Its structure allows for modifications that enhance drug efficacy and specificity.

- Mechanism of Action : As a protecting group, it forms stable carbamate linkages with amines, preventing unwanted reactions during synthesis. The linkage can be cleaved under mild acidic conditions to regenerate free amines, facilitating further chemical transformations .

2. Enzyme Inhibition Studies

- Recent studies have highlighted the compound's potential in enzyme inhibition, particularly in drug discovery contexts. For instance, its derivatives have been evaluated for their ability to inhibit specific proteases involved in viral replication, showcasing promising activity against coronaviruses .

3. Agricultural Chemistry

- The compound is also explored in agrochemical formulations due to its effectiveness in pest control while minimizing environmental impact. Its derivatives are designed to enhance crop protection strategies .

Research Findings and Case Studies

Several studies have documented the biological activity of tert-butyl N-(1-oxo-1-pyridin-3-ylpropan-2-yl)carbamate and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.